

# CYC116 kinase inhibition specificity testing

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## Compound Focus: Cyc-116

CAS No.: 693228-63-6

Cat. No.: S524692

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## Quantitative Inhibition Profile of CYC116

The table below summarizes the known kinase targets of CYC116 and its potency, based on current scientific literature.

Kinase Target	Potency (Ki or IC50)	Cellular Assay Evidence	Other Reported Kinase Targets (Ki/IC50)
<b>Aurora A</b>	( Ki = 8 $\text{nM}$ ) [1]	Inhibition of histone H3 phosphorylation in A549 cells (IC50 = 0.48 $\mu\text{M}$ ) [1]	VEGFR2 (( Ki = 44 $\text{nM}$ )) [1]
<b>Aurora B</b>	( Ki = 9.2 $\text{nM}$ ) [1]	Antiproliferative activity across multiple cancer cell lines [1]	Src (( Ki = 82 $\text{nM}$ )) [1]
<b>FLT3</b>	( Ki = 44 $\text{nM}$ ) [1]	Cytotoxicity in MV4-11 cells (IC50 = 0.034 $\mu\text{M}$ ) [1]	Lck (( Ki = 280 $\text{nM}$ )) [1]

## Comparison with Other Aurora Kinase Inhibitors

CYC116 belongs to a broader class of Aurora kinase inhibitors. The table lists several other inhibitors that have been studied, noting their reported specificity.

Inhibitor Name	Reported Specificity	Key Characteristics
CYC116	Aurora A/B [1]	Potent dual inhibitor; also targets VEGFR2, FLT3, Src [1]
VX-680 (Tozasertib)	Pan-Aurora (A, B, C) [2] [3]	Also inhibits Abl (including T315I mutant), JAK2, and FLT3 [3]
SNS-314	Pan-Aurora (A, B, C) [2]	-
MLN8237 (Alisertib)	Aurora A [2]	-
MK8745	Aurora A [2]	-
GSK1070916	Aurora B/C [2]	-
Barasertib (AZD1152)	Aurora B [2]	-
PHA-739358 (Danusertib)	Pan-Aurora (A, B, C) [3]	Also inhibits Abl, Ret, Trk-A, and FGFR1 kinases [3]

## Experimental Protocols for Specificity Assessment

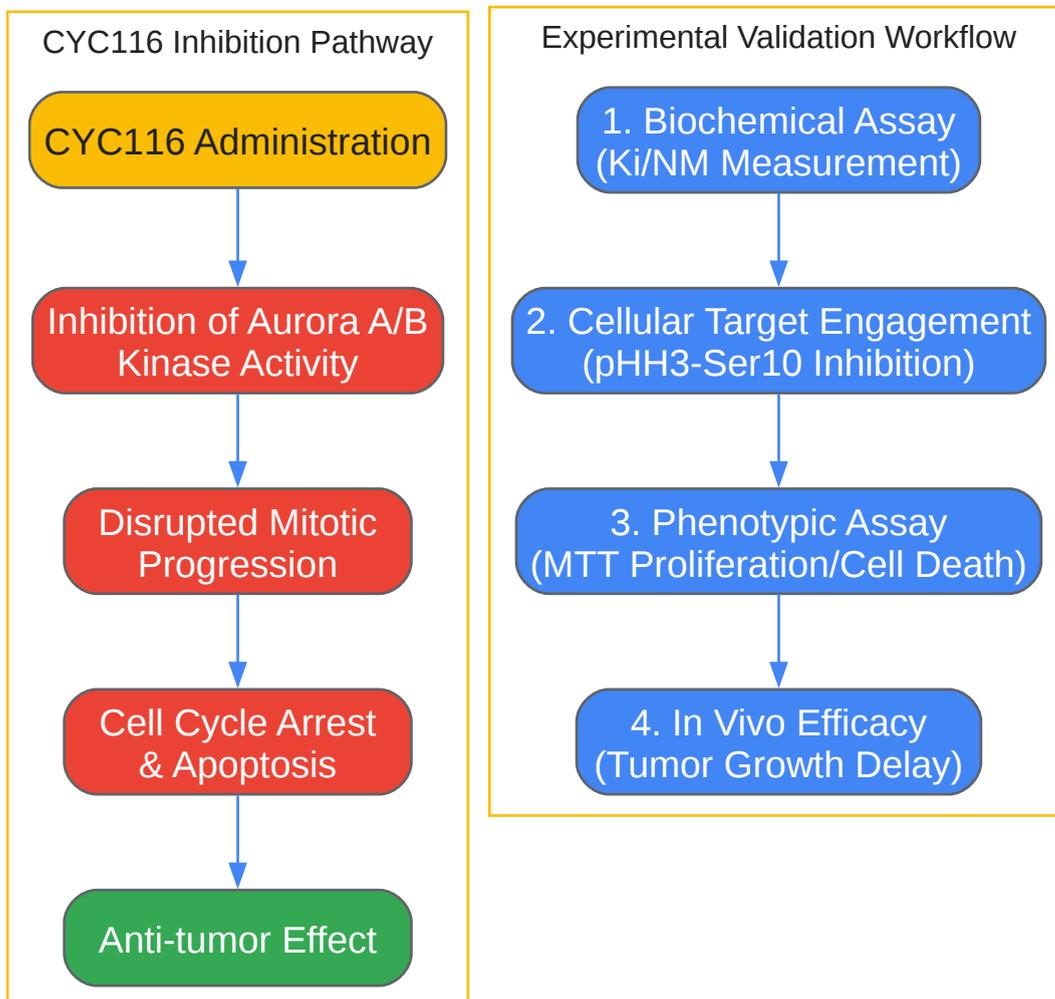
The specificity data for CYC116 and other inhibitors is typically determined through a combination of biochemical and cellular assays:

- Biochemical Kinase Assays:** The primary potency ( $K_i$  values in nM) is determined using competitive binding assays with purified kinase domains. These quantify the compound's intrinsic ability to bind and inhibit the kinase [1].
- Cellular Phenotypic Assays:** To confirm target engagement in a cellular context, inhibition of Aurora kinase activity is measured. A common method is **immunofluorescence microscopy** to detect a reduction in phosphorylated Histone H3 at serine 10 (pHH3-Ser10), a specific substrate of Aurora B. The concentration required for half-maximal inhibition ( $IC_{50}$ ) is calculated [2] [1].
- Cellular Proliferation/Cytotoxicity Assays:** The functional consequence of kinase inhibition is evaluated using assays like the **MTT assay** after 96 hours of treatment. This determines the compound's  $IC_{50}$  for inhibiting the proliferation of various human cancer cell lines [1].

- **Broad Panel Profiling:** To identify multi-target and off-target effects, promising inhibitors are often profiled against large panels of diverse kinases (e.g., 30-400 kinases) to define their selectivity spectrum [3].

## Biological Context of Aurora Kinase Inhibition

Aurora kinases are serine/threonine kinases that play a vital role in regulating cell division and mitosis. Their dysregulation is frequently associated with cancer, making them attractive drug targets [3] [4]. The following diagram illustrates the signaling pathway impacted by CYC116 and the experimental workflow for its characterization.



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## Key Insights for Researchers

- **CYC116 is a Promiscuous Inhibitor:** While a potent Aurora A/B inhibitor, CYC116's additional activity on VEGFR2 and FLT3 suggests its effects in biological systems are multi-faceted, potentially combining direct anti-mitotic action with anti-angiogenic signaling [1].
- **Context-Dependent Maturation Effect:** Beyond oncology, CYC116 and other Aurora kinase inhibitors have been found to promote the maturation of stem cell-derived cardiomyocytes. This highlights a non-cancer application linked to its core function of regulating the cell cycle [2] [5].
- **Clinical Development Landscape:** Many Aurora kinase inhibitors, including pan-Aurora and isoform-specific ones, have entered clinical trials. However, challenges like off-target toxicity and compensatory pathways remain active areas of research to improve their therapeutic efficacy [3] [4].

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